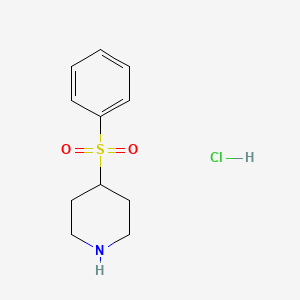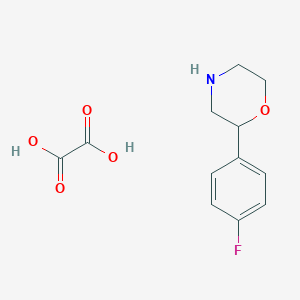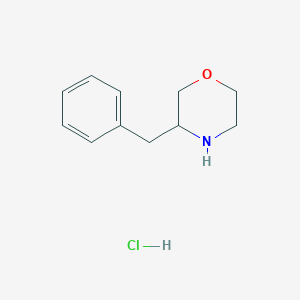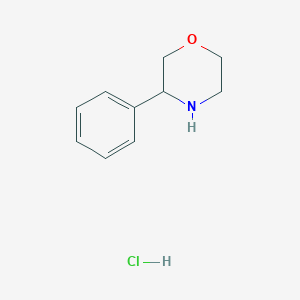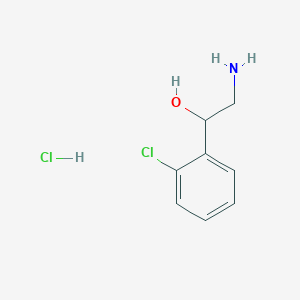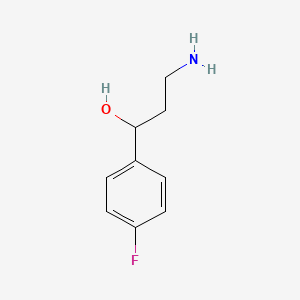
3-Amino-1-(4-fluorophényl)propan-1-ol
Vue d'ensemble
Description
3-Amino-1-(4-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H12FNO. It is a chiral molecule, often used in various chemical and pharmaceutical applications due to its unique structural properties. The compound features an amino group, a fluorophenyl group, and a hydroxyl group, making it a versatile intermediate in organic synthesis .
Applications De Recherche Scientifique
3-Amino-1-(4-fluorophenyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of fine chemicals, agrochemicals, and specialty materials.
Mécanisme D'action
As for the action environment, the stability and efficacy of “3-Amino-1-(4-fluorophenyl)propan-1-ol” could be influenced by factors such as temperature, pH, and the presence of other compounds. For instance, it might be more stable at lower temperatures, as suggested by its storage recommendation .
Analyse Biochimique
Biochemical Properties
3-Amino-1-(4-fluorophenyl)propan-1-ol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as oxidoreductases and transferases, which are involved in various metabolic pathways. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process. Additionally, 3-Amino-1-(4-fluorophenyl)propan-1-ol can act as a substrate or inhibitor in enzymatic reactions, thereby influencing the rate and outcome of these biochemical processes .
Cellular Effects
3-Amino-1-(4-fluorophenyl)propan-1-ol has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Moreover, 3-Amino-1-(4-fluorophenyl)propan-1-ol can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the synthesis of proteins involved in metabolic and signaling pathways .
Molecular Mechanism
The molecular mechanism of action of 3-Amino-1-(4-fluorophenyl)propan-1-ol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active site of enzymes, either as a substrate or an inhibitor, thereby modulating their activity. In some cases, 3-Amino-1-(4-fluorophenyl)propan-1-ol can induce conformational changes in the enzyme structure, leading to altered catalytic efficiency. Additionally, this compound can interact with DNA and RNA, influencing the transcription and translation processes, which ultimately affects gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-1-(4-fluorophenyl)propan-1-ol can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that 3-Amino-1-(4-fluorophenyl)propan-1-ol can have sustained effects on cellular function, including prolonged activation or inhibition of signaling pathways and gene expression. These temporal effects are important for understanding the long-term impact of this compound on cellular processes in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3-Amino-1-(4-fluorophenyl)propan-1-ol vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, 3-Amino-1-(4-fluorophenyl)propan-1-ol can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .
Metabolic Pathways
3-Amino-1-(4-fluorophenyl)propan-1-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into different metabolites. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of intermediate and final products that participate in cellular metabolism. The metabolic flux and levels of metabolites can be influenced by the presence of 3-Amino-1-(4-fluorophenyl)propan-1-ol, affecting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 3-Amino-1-(4-fluorophenyl)propan-1-ol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can affect its accumulation and activity, influencing its overall impact on cellular function .
Subcellular Localization
The subcellular localization of 3-Amino-1-(4-fluorophenyl)propan-1-ol is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can exert its effects on cellular processes. The localization of 3-Amino-1-(4-fluorophenyl)propan-1-ol can also influence its interactions with other biomolecules and its overall efficacy in modulating cellular function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-fluorophenyl)propan-1-ol typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. One common method includes the reduction of 3-nitro-1-(4-fluorophenyl)propan-1-ol using hydrogen gas in the presence of a palladium catalyst. Another method involves the reductive amination of 4-fluorophenylacetone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of 3-Amino-1-(4-fluorophenyl)propan-1-ol often employs large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts like palladium or platinum to achieve efficient reduction of the nitro group to an amino group. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-(4-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, or other derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Acyl chlorides, sulfonyl chlorides, alkyl halides
Major Products
Oxidation: 3-Amino-1-(4-fluorophenyl)propan-1-one
Reduction: 3-Amino-1-(4-fluorophenyl)propan-1-amine
Substitution: Various amides, sulfonamides, and alkylated derivatives
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-1-(2-fluorophenyl)propan-1-ol
- 3-Amino-1-(3-fluorophenyl)propan-1-ol
- 3-Amino-1-(4-chlorophenyl)propan-1-ol
Uniqueness
3-Amino-1-(4-fluorophenyl)propan-1-ol is unique due to the presence of the fluorine atom in the para position of the phenyl ring. This fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug design and development .
Propriétés
IUPAC Name |
3-amino-1-(4-fluorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,12H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWHMJZDJKWPJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCN)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590983 | |
| Record name | 3-Amino-1-(4-fluorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254967-36-7 | |
| Record name | 3-Amino-1-(4-fluorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B1287010.png)
![2-Azabicyclo[2.2.1]heptan-3-ylmethanol](/img/structure/B1287013.png)


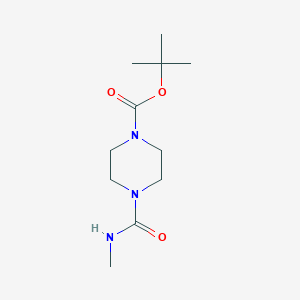


![4-[3,5-Bis-(trifluoromethyl)benzyl]piperidine hydrochloride](/img/structure/B1287039.png)
